molecular formula C26H50N4O2 B8589249 1,18-Dicyclohexyl-1,3,16,18-tetraaza-2,17-octadecanedione

1,18-Dicyclohexyl-1,3,16,18-tetraaza-2,17-octadecanedione

Cat. No. B8589249
M. Wt: 450.7 g/mol
InChI Key: AVXKZYYDSYXVOK-UHFFFAOYSA-N
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Patent
US04735885

Procedure details

30.04 gm (0.240 mole) of cyclohexyl isocyanate was dissolved in 400 mL of 1:1 THF/toluene in a 1000 mL round bottom, 3-neck flask equipped with a thermometer, magnetic stirrer, pressure equalizing dropping funnel, nitrogen purge and heating mantle. The solution in the flask was heated to 40° C. 24.04 gm (0.240 mole) of 1,12-dodecanediamine was dissolved in 400 mL of 1:1 THF/toluene and slowly dropped into the stirred, heated solution of isocyanate. After addition of the diamine, an additional 100 mL of toluene was added to the flask. The temperature was raised to 80° C. and the reaction mixture was refluxed for 12 hours.
Quantity
30.04 g
Type
reactant
Reaction Step One
Name
THF toluene
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
24.04 g
Type
reactant
Reaction Step Two
Name
THF toluene
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]=[C:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]([NH2:23])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].[N-:24]=[C:25]=[O:26].[C:27]1(C)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C1COCC1.C1(C)C=CC=CC=1>[CH:1]1([NH:7][C:8](=[O:9])[NH:23][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:25](=[O:26])[NH:24][CH:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
30.04 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Name
THF toluene
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1.C1(=CC=CC=C1)C
Step Two
Name
Quantity
24.04 g
Type
reactant
Smiles
C(CCCCCCCCCCCN)N
Name
THF toluene
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1.C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-neck flask equipped with a thermometer, magnetic stirrer, pressure
CUSTOM
Type
CUSTOM
Details
nitrogen purge
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
slowly dropped into the stirred
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(NCCCCCCCCCCCCNC(NC1CCCCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.